Vorozole, also known as R-76713 or Rizivor, is a triazole-based compound primarily recognized for its role as a selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, making Vorozole significant in the context of hormone-dependent cancers, particularly breast cancer. This compound is classified as an antineoplastic agent and has been investigated for its potential therapeutic applications in oncology.
Vorozole belongs to the class of organic compounds known as benzotriazoles. Its chemical structure incorporates a benzene ring fused with a triazole ring, which is characteristic of this class of compounds. The chemical formula for Vorozole is , with a molecular weight of approximately 324.77 g/mol .
Vorozole can be synthesized through various methods, primarily involving the alkylation of triazole derivatives. One notable method includes the reaction of norvorozole with methyl iodide in a dimethyl sulfoxide solvent, followed by high-performance liquid chromatography (HPLC) to purify the product .
The molecular structure of Vorozole features a complex arrangement that includes:
Vorozole primarily acts as an inhibitor of the aromatase enzyme via reversible binding. The compound shows high selectivity for aromatase over other cytochrome P450 enzymes, with an in vitro selectivity margin exceeding 10,000-fold compared to other reactions .
Vorozole functions by inhibiting the aromatase enzyme through competitive binding. This action leads to decreased estrogen production from androgens, which is particularly beneficial in treating estrogen-dependent tumors.
The inhibition process involves:
Vorozole possesses several notable physical and chemical properties:
Vorozole has been explored primarily for its potential use in treating hormone-sensitive cancers. Its application includes:
Despite its promising profile as an aromatase inhibitor, clinical development faced challenges leading to its withdrawal from further testing when it did not demonstrate significant advantages over existing therapies like megestrol acetate .
Vorozole (chemically designated as (−)-vorozole) is a third-generation non-steroidal aromatase inhibitor that reversibly binds to the heme moiety of cytochrome P450 19 (CYP19A1). This enzyme catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). Vorozole’s triazole group coordinates with the iron atom in the heme prosthetic group of CYP19A1, disrupting the enzyme’s ability to activate molecular oxygen required for aromatization. The benzotriazole moiety further stabilizes binding through hydrophobic interactions with residues in the active site, such as Phe221, Trp224, and Val370 [1] [5].
In vitro studies demonstrate exceptional potency, with an IC₅₀ of 0.44 nM in rat ovarian granulosa cells and 1.38 nM against human placental aromatase. Vorozole exhibits >500-fold selectivity for aromatase over other cytochrome P450 enzymes (e.g., CYP11A1, CYP17A), minimizing off-target effects on adrenal steroidogenesis [1].
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Vorozole
Biological System | IC₅₀ Value | Selectivity Ratio (vs. Other CYPs) |
---|---|---|
Human Placental Aromatase | 1.38 nM | >500 |
Rat Ovarian Granulosa Cells | 0.44 nM | >500 |
CYP1A1 | 0.469 µM | 149 (vs. Vorozole’s CYP19A1 affinity) |
CYP3A4 | 98.1 µM | >10 |
Vorozole binds competitively and reversibly to the substrate-binding pocket of CYP19A1. Key interactions involve:
Mutagenesis studies confirm that substitutions at Glu302, Asp309, Ser478, or His480 reduce vorozole’s binding affinity by 10- to 50-fold. This contrasts with the natural substrate androstenedione, which relies primarily on hydrophobic residues (e.g., Ala306, Ile133) [2] [6].
Vorozole is administered as the (−)-enantiomer, which exhibits 50- to 100-fold greater inhibitory potency than its (+)-counterpart. This stereoselectivity arises from chiral recognition in the aromatase active site:
PET imaging using (−)-[¹¹C]vorozole in humans confirmed thalamus-specific binding (distribution volume = 18.3 ± 2.1 mL/cm³), reduced by 70% after letrozole blockade. This validates enantiomer-specific targeting in vivo [10].
Vorozole, letrozole, and anastrozole are triazole-based reversible inhibitors but differ in molecular structure and pharmacodynamics:
Structural and Biochemical Differences
Proteochemometric modeling reveals vorozole’s stronger interaction with aromatase residues Glu302 and His480 due to its rigid benzotriazole scaffold. This results in 1.7-fold greater potency than letrozole in vitro [5].
Clinical Efficacy Comparisons
In phase II trials for postmenopausal breast cancer:
Table 2: Comparative Profiles of Third-Generation Non-Steroidal Aromatase Inhibitors
Parameter | Vorozole | Letrozole | Anastrozole |
---|---|---|---|
Core Structure | Benzotriazole | Benzyl cyanide | Phenylalkyl nitrile |
CYP19A1 IC₅₀ | 4.17 nM | 7.27 nM | 15 nM |
Clinical ORR | 18–33% | 19.1–29% | 12.3–27% |
Selectivity (vs. CYP3A4) | 23,500-fold | >137,000-fold | >66,000-fold |
Vorozole’s moderate inhibition of hepatic CYP3A4 (IC₅₀ = 98 µM) may contribute to its liver accumulation on PET imaging, unlike letrozole (<10% inhibition at 1 mM) [9].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3